Triphenylsilane

Catalog No.
S725423
CAS No.
789-25-3
M.F
C18H15Si
M. Wt
259.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsilane

CAS Number

789-25-3

Product Name

Triphenylsilane

Molecular Formula

C18H15Si

Molecular Weight

259.4 g/mol

InChI

InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

BZLZKLMROPIZSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3

Precursor for Organosilicon Compounds

Triphenylsilane acts as a valuable precursor for the synthesis of various organosilicon compounds. These compounds, where organic groups like phenyl (Ph) are attached to the silicon (Si) atom, exhibit diverse functionalities and applications.

  • Silylation reactions: Triphenylsilane can be used as a silylating agent, introducing a triphenylsilyl group (Ph3Si) into organic molecules. This modification can enhance their solubility, stability, and reactivity in various chemical reactions .
  • Synthesis of functionalized silanes: By reacting triphenylsilane with different reagents, researchers can create new silane molecules with specific functionalities attached. These functionalized silanes find applications in various fields, including catalysis, materials science, and bioconjugation .

Model Compound for Studying Reaction Mechanisms

Due to its well-defined structure and controlled reactivity, triphenylsilane serves as a model compound in studying the mechanisms of various chemical reactions.

  • Understanding bond cleavage processes: Researchers use triphenylsilane to understand the mechanisms of reactions involving the cleavage of silicon-hydrogen (Si-H) bonds. This knowledge is crucial for designing new catalysts and developing efficient synthetic pathways for various organic and organosilicon compounds .
  • Investigating photochemical reactions: Triphenylsilane's ability to absorb light makes it a valuable probe for investigating photochemical reactions. By studying the photoexcitation and subsequent reactions of triphenylsilane, researchers gain insights into the fundamental principles governing light-driven chemical processes .

Exploring Potential Applications in Materials Science

Triphenylsilane's unique properties are being explored for potential applications in various materials science fields:

  • Organic light-emitting diodes (OLEDs): Researchers are investigating the use of triphenylsilane derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, leading to improved device performance .
  • Organic photovoltaics (OPVs): Similar to OLEDs, triphenylsilane derivatives are being explored as potential materials for OPVs. These materials can potentially enhance the efficiency of light harvesting and charge transport in solar cells .

Triphenylsilane is an organosilicon compound with the chemical formula C18H15Si\text{C}_{18}\text{H}_{15}\text{Si}. It consists of a silicon atom bonded to three phenyl groups, making it a triaryl silane. This compound is notable for its unique properties, including its role as a reducing agent and its applications in various

  • Although specific data on triphenylsilane toxicity is limited, it is advisable to handle it with care as an organosilicon compound.
  • Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

  • Hydrosilylation: It is commonly used in hydrosilylation reactions, where it adds across multiple bonds (alkenes, alkynes) in the presence of catalysts such as platinum or rhodium .
  • Reduction Reactions: As a reducing agent, triphenylsilane can reduce various functional groups, including esters and nitriles. This reaction often occurs under mild conditions and is facilitated by radical initiators like di-tert-butyl peroxide .
  • Deoxygenation: Triphenylsilane has been employed in deoxygenation reactions, where it effectively removes oxygen from organic compounds .

Research on the biological activity of triphenylsilane is limited but suggests potential applications in medicinal chemistry. Its derivatives have been explored for their interaction with biological molecules, showing promise in drug design and development. The compound may also exhibit cytotoxic effects against certain cancer cell lines, though more extensive studies are needed to establish specific biological mechanisms and therapeutic potentials.

Triphenylsilane can be synthesized through several methods:

  • Direct Silylation: One common method involves the reaction of chlorotriphenylsilane with organolithium reagents or Grignard reagents .
  • Reduction of Silanes: Another approach includes the reduction of triphenylchlorosilane using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Catalytic Methods: More recent methods utilize transition metal catalysts to facilitate the formation of triphenylsilane from simpler silanes under controlled conditions .

Triphenylsilane finds diverse applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for creating siloxanes and other organosilicon compounds.
  • Catalysis: The compound serves as a catalyst or co-catalyst in numerous reactions, enhancing reaction rates and selectivity .
  • Material Science: In materials chemistry, triphenylsilane is explored for its potential in developing new materials with unique properties.

Studies have highlighted the interactions of triphenylsilane with various substrates:

  • Metal-Catalyzed Reactions: Research indicates that triphenylsilane interacts effectively with metal catalysts, facilitating reactions like hydrosilylation and alkene functionalization .
  • Radical Mechanisms: Its behavior as a radical-based reducing agent opens avenues for further exploration in radical chemistry and polymerization processes .

Several compounds share structural similarities with triphenylsilane. Here are some notable examples:

Compound NameFormulaUnique Features
TriethylsilaneC6H15Si\text{C}_6\text{H}_{15}\text{Si}Commonly used in hydrosilylation but less sterically hindered than triphenylsilane.
TrimethylsilaneC3H9Si\text{C}_3\text{H}_9\text{Si}Less bulky, more reactive towards nucleophiles compared to triphenylsilane.
Tris(trimethylsilyl)phosphineC12H33PSi3\text{C}_{12}\text{H}_{33}\text{PSi}_3Used in organophosphorus chemistry; offers different reactivity patterns.
TriphenylphosphineC18H15P\text{C}_{18}\text{H}_{15}\text{P}Similar structure but contains phosphorus; used in coordination chemistry.

Triphenylsilane's unique steric properties and reactivity profile distinguish it from these similar compounds, making it particularly valuable in specific synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

789-25-3

Wikipedia

Triphenylsilyl radical
Triphenylsilane

General Manufacturing Information

Benzene, 1,1',1''-silylidynetris-: ACTIVE

Dates

Modify: 2023-08-15

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